molecular formula C22H19FN6O2S B2980218 N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872993-85-6

N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No. B2980218
CAS RN: 872993-85-6
M. Wt: 450.49
InChI Key: HVIQNFWMIAKKSR-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-triazole ring, a pyridazine ring, and a benzamide group. The presence of these groups suggests that the compound could have a variety of biological activities .


Synthesis Analysis

While the specific synthesis for this compound is not available, compounds with similar structures are typically synthesized through a series of condensation and cyclization reactions .


Molecular Structure Analysis

The compound contains a 1,2,4-triazole ring fused with a pyridazine ring. This structure is likely to contribute to its biological activity .


Chemical Reactions Analysis

The compound contains several reactive groups, including an amide and a thioether, which could undergo a variety of chemical reactions .

Scientific Research Applications

Anticancer Activity

The 1,2,4-triazole derivatives have been studied for their potential anticancer properties. Compounds similar to the one have demonstrated cytotoxic effects against cancer cells. The presence of fluorine atoms in the phenyl moiety, as seen in compound 10j from a related study, suggests that your compound may also possess anticancer activity due to its structural similarity .

Antimicrobial Properties

Triazoles and their derivatives are known for their antimicrobial activities. The structural features of these compounds contribute to their ability to inhibit the growth of various microorganisms. Your compound’s triazolo[4,3-b]pyridazin-3-yl moiety could potentially offer antimicrobial benefits .

Analgesic and Anti-inflammatory Effects

The triazolothiadiazine derivatives, which share a similar core structure with your compound, have shown analgesic and anti-inflammatory effects. This suggests that your compound might also be used in pain management and inflammation control .

Antioxidant Potential

These derivatives have also been associated with antioxidant properties. The unique chemical structure of your compound could provide a basis for its use as an antioxidant agent .

Antiviral Capabilities

The review article on synthetic and medicinal facets of triazolothiadiazine derivatives highlights antiviral activities among their pharmacological effects. Therefore, it is plausible that your compound could be explored for antiviral applications .

Enzyme Inhibition

Triazoles are known to act as enzyme inhibitors, including carbonic anhydrase inhibitors and cholinesterase inhibitors. The specific structure of your compound may allow it to bind to enzyme active sites, inhibiting their function .

properties

IUPAC Name

N-[2-[6-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O2S/c23-16-8-4-5-9-17(16)25-20(30)14-32-21-11-10-18-26-27-19(29(18)28-21)12-13-24-22(31)15-6-2-1-3-7-15/h1-11H,12-14H2,(H,24,31)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIQNFWMIAKKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

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